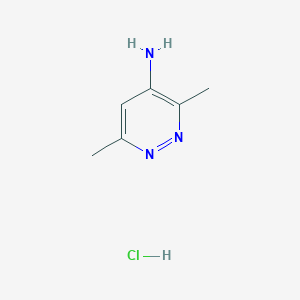

![molecular formula C16H19N3O2S2 B2647648 1-Morpholin-4-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone CAS No. 338424-49-0](/img/structure/B2647648.png)

1-Morpholin-4-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

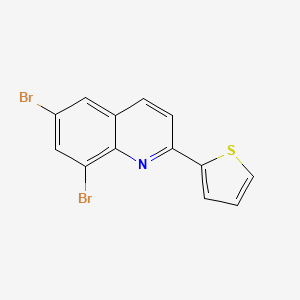

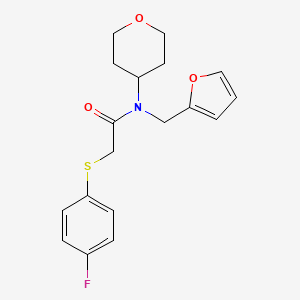

The compound contains a morpholine ring, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . It also contains a tetrahydrobenzothiolo[2,3-d]pyrimidine ring, which is a type of heterocyclic compound. The presence of sulfur (S) in the ring structure indicates that it’s a type of thiophene derivative.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom . The benzothiolo[2,3-d]pyrimidine is a fused ring system with a thiophene ring attached to a pyrimidine ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The morpholine ring, due to the presence of a secondary amine, could undergo reactions typical of amines, such as acylation or alkylation . The benzothiolo[2,3-d]pyrimidine ring could undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been involved in the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized using a simple and efficient method, yielding good results, and their structure was confirmed by various techniques including single crystal X-ray crystallography (Bhat et al., 2018).

Catalysis and Enantioselective Synthesis

- It played a role in a catalytic enantioselective synthesis method, creating morpholinone, a significant building block in organic synthesis and medicinal chemistry. The process involved a domino reaction leading to a concise synthesis of a neurokinin-1 receptor antagonist (He et al., 2021).

Pharmacological Activity

- The compound was used in the synthesis of heterocyclic compounds with potential pharmacological activities. The synthesized compounds were characterized by spectral analysis, and future investigations into their pharmacological activities were anticipated (Zaki et al., 2017).

Antituberculosis and Cytotoxicity Studies

- Derivatives of the compound were synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis. Among the compounds screened, specific derivatives showed significant activity, and their cytotoxic effects were also evaluated, indicating no toxic effects on the mouse fibroblast cell line (Chitra et al., 2011).

Propiedades

IUPAC Name |

1-morpholin-4-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2/c20-13(19-5-7-21-8-6-19)9-22-15-14-11-3-1-2-4-12(11)23-16(14)18-10-17-15/h10H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOBTJLIULPNRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2647565.png)

![3-(2-Chlorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2647566.png)

![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2647567.png)

![4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2647575.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2647580.png)